2-Isothiocyanato-4-(pyridin-4-yl)butanoic acid
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Overview
Description
2-Isothiocyanato-4-(pyridin-4-yl)butanoic acid is an organic compound that features both an isothiocyanate group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-4-(pyridin-4-yl)butanoic acid typically involves the reaction of 4-(pyridin-4-yl)butanoic acid with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 4-(pyridin-4-yl)butanoic acid
Reagent: Thiophosgene (CSCl2)
Conditions: The reaction is typically conducted in an inert atmosphere (e.g., nitrogen) and at low temperatures to prevent decomposition of the isothiocyanate group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of larger reaction vessels, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanato-4-(pyridin-4-yl)butanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: The double bond in the isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed
Thiourea Derivatives: Formed from the reaction with amines.
Addition Products: Formed from the reaction with compounds containing active hydrogen atoms.
Scientific Research Applications
2-Isothiocyanato-4-(pyridin-4-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to react with nucleophiles in biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-4-(pyridin-4-yl)butanoic acid involves the reactivity of the isothiocyanate group with nucleophiles. This reactivity allows the compound to form covalent bonds with various biological molecules, potentially altering their function. The pyridine ring can also interact with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-yl)butanoic acid: Lacks the isothiocyanate group but shares the pyridine ring structure.
4-(Pyridin-2-yl)butanoic acid: Similar structure but with the pyridine ring attached at a different position.
Thiourea Derivatives: Formed from the reaction of isothiocyanates with amines.
Uniqueness
2-Isothiocyanato-4-(pyridin-4-yl)butanoic acid is unique due to the presence of both the isothiocyanate group and the pyridine ring. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H10N2O2S |
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Molecular Weight |
222.27 g/mol |
IUPAC Name |
2-isothiocyanato-4-pyridin-4-ylbutanoic acid |
InChI |
InChI=1S/C10H10N2O2S/c13-10(14)9(12-7-15)2-1-8-3-5-11-6-4-8/h3-6,9H,1-2H2,(H,13,14) |
InChI Key |
BUCQELNUEIAGLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCC(C(=O)O)N=C=S |
Origin of Product |
United States |
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